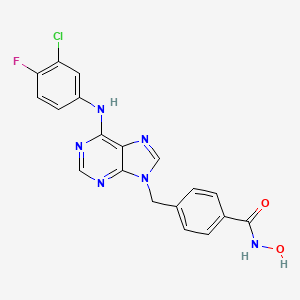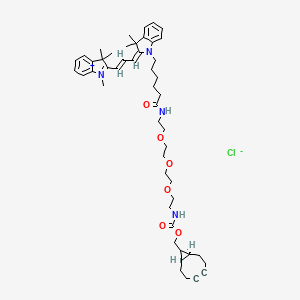
Antitumor agent-123
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-123 is a compound known for its potent antitumor properties. It effectively inhibits multiple kinase targets, including Janus kinase 2, Janus kinase 3, histone deacetylase 1, and histone deacetylase 6. This compound exhibits moderate activity in solid tumor models and has shown promise in preclinical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-123 involves multiple steps, including the formation of purine-benzohydroxamate structures. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: Antitumor agent-123 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antitumor properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced biological activity. These derivatives are often tested for their efficacy in inhibiting tumor growth .
Aplicaciones Científicas De Investigación
Antitumor agent-123 has a wide range of scientific research applications:
Mecanismo De Acción
Antitumor agent-123 exerts its effects by inhibiting multiple kinase targets, including Janus kinase 2, Janus kinase 3, histone deacetylase 1, and histone deacetylase 6. These targets play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, this compound disrupts these pathways, leading to the suppression of tumor growth and induction of apoptosis .
Comparación Con Compuestos Similares
Janus kinase inhibitors: Other compounds that inhibit Janus kinase targets include ruxolitinib and tofacitinib.
Histone deacetylase inhibitors: Similar compounds include vorinostat and romidepsin.
Uniqueness: Antitumor agent-123 is unique in its ability to inhibit multiple kinase targets simultaneously, which may contribute to its enhanced antitumor activity compared to other compounds that target a single kinase .
Propiedades
Fórmula molecular |
C19H14ClFN6O2 |
|---|---|
Peso molecular |
412.8 g/mol |
Nombre IUPAC |
4-[[6-(3-chloro-4-fluoroanilino)purin-9-yl]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C19H14ClFN6O2/c20-14-7-13(5-6-15(14)21)25-17-16-18(23-9-22-17)27(10-24-16)8-11-1-3-12(4-2-11)19(28)26-29/h1-7,9-10,29H,8H2,(H,26,28)(H,22,23,25) |
Clave InChI |
QRUSZVPTAHHJJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)Cl)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)







